molecular formula C12H14F2O2 B14053787 1-(4-(Difluoromethoxy)-2-ethylphenyl)propan-1-one

1-(4-(Difluoromethoxy)-2-ethylphenyl)propan-1-one

Cat. No.: B14053787
M. Wt: 228.23 g/mol
InChI Key: USJHEYCYSDFOLB-UHFFFAOYSA-N
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Description

1-(4-(Difluoromethoxy)-2-ethylphenyl)propan-1-one is a chemical compound with the molecular formula C11H13F2O2. It is known for its unique structure, which includes a difluoromethoxy group attached to a phenyl ring, and an ethyl group at the ortho position. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Difluoromethoxy)-2-ethylphenyl)propan-1-one typically involves the reaction of 4-(difluoromethoxy)-2-ethylbenzaldehyde with a suitable reagent to form the desired ketone. One common method is the Friedel-Crafts acylation reaction, where the aldehyde is reacted with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and reagent concentrations, are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Difluoromethoxy)-2-ethylphenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1-(4-(Difluoromethoxy)-2-ethylphenyl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which 1-(4-(Difluoromethoxy)-2-ethylphenyl)propan-1-one exerts its effects depends on its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. The difluoromethoxy group can enhance binding affinity through hydrogen bonding or hydrophobic interactions. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(Difluoromethoxy)phenyl)propan-1-one: Similar structure but lacks the ethyl group at the ortho position.

    1-(4-Methoxyphenyl)propan-1-one: Contains a methoxy group instead of a difluoromethoxy group.

    1-(4-Chlorophenyl)propan-1-one: Contains a chlorine atom instead of a difluoromethoxy group.

Uniqueness

1-(4-(Difluoromethoxy)-2-ethylphenyl)propan-1-one is unique due to the presence of both the difluoromethoxy and ethyl groups, which can influence its chemical reactivity and biological activity. The difluoromethoxy group can enhance lipophilicity and metabolic stability, while the ethyl group can affect steric interactions and binding affinity.

Properties

Molecular Formula

C12H14F2O2

Molecular Weight

228.23 g/mol

IUPAC Name

1-[4-(difluoromethoxy)-2-ethylphenyl]propan-1-one

InChI

InChI=1S/C12H14F2O2/c1-3-8-7-9(16-12(13)14)5-6-10(8)11(15)4-2/h5-7,12H,3-4H2,1-2H3

InChI Key

USJHEYCYSDFOLB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)OC(F)F)C(=O)CC

Origin of Product

United States

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